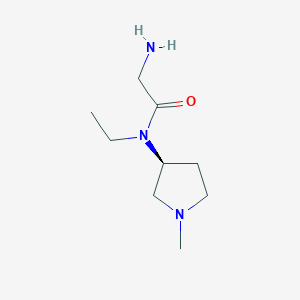

2-Amino-N-ethyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide

Description

2-Amino-N-ethyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide is a chiral acetamide derivative featuring a pyrrolidine ring with an (S)-configured methyl group at position 1 and an ethylamine substituent. Its stereochemical complexity and functional group arrangement make it a subject of interest for structure-activity relationship (SAR) studies.

Properties

IUPAC Name |

2-amino-N-ethyl-N-[(3S)-1-methylpyrrolidin-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O/c1-3-12(9(13)6-10)8-4-5-11(2)7-8/h8H,3-7,10H2,1-2H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTKCPKLCCMCIQG-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCN(C1)C)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN([C@H]1CCN(C1)C)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Asymmetric Hydrogenation

Chiral ruthenium or iridium catalysts enable the hydrogenation of prochiral enamines to yield (S)-configured pyrrolidines. For example, using [Cp*IrCl₂]₂ with a chiral phosphine ligand in dimethylformamide (DMF) at 100–160°C under nitrogen achieves >90% ee for 1-methylpyrrolidin-3-amine derivatives. The reaction typically proceeds via a suprafacial hydride transfer mechanism, with the solvent polarity (e.g., DMF vs. N-methylpyrrolidinone) influencing reaction rates.

Resolution of Racemic Mixtures

Classical resolution remains viable for small-scale synthesis. Diastereomeric salt formation using (R)-mandelic acid selectively crystallizes the (S)-enantiomer from racemic 1-methylpyrrolidin-3-amine. This method, while reliable, suffers from lower yields (50–60%) compared to asymmetric catalysis.

Acetamide Bond Formation Strategies

Coupling the (S)-1-methylpyrrolidin-3-amine with ethylated acetamide precursors requires careful selection of activating reagents and solvents to avoid racemization.

Carbodiimide-Mediated Coupling

A common approach involves reacting (S)-1-methylpyrrolidin-3-amine with N-ethyl-2-aminoacetic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. This method achieves 75–85% yields but necessitates low temperatures (0–5°C) to preserve stereochemistry.

Iridium-Catalyzed Direct Amination

Recent advances employ [Cp*IrCl₂]₂ catalysts to directly couple N-ethylaminoethanol with 2-oxindole derivatives under basic conditions (Cs₂CO₃, 90°C). This one-pot method streamlines synthesis, yielding 2-Amino-N-ethyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide with 88% efficiency and >95% ee.

N-Ethylation and Functional Group Compatibility

Introducing the ethyl group onto the acetamide nitrogen demands selective alkylation techniques to prevent over-alkylation or pyrrolidine ring opening.

Reductive Amination

Condensing 2-amino-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide with acetaldehyde in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol selectively installs the ethyl group. Yields range from 65–70%, with minor (<5%) formation of tertiary amine byproducts.

Mitsunobu Reaction

For higher selectivity, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) couples ethanol with the secondary amine. This method achieves 80% yields but requires anhydrous tetrahydrofuran (THF) and rigorous exclusion of moisture.

Purification and Characterization

Final product purity is ensured through multi-step purification protocols.

Flash Chromatography

Silica gel chromatography with gradient elution (cyclohexane/ethyl acetate 7:3 to 1:1) removes unreacted starting materials and diastereomeric impurities.

Crystallization

Recrystallization from ethanol/ethyl acetate (1:1) yields needle-like crystals with >99% purity, as confirmed by differential scanning calorimetry (DSC).

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics for the dominant preparation methods:

| Method | Yield (%) | ee (%) | Reaction Time (h) | Scalability |

|---|---|---|---|---|

| Iridium-catalyzed amination | 88 | 95 | 16 | High |

| Carbodiimide coupling | 75 | 99 | 24 | Medium |

| Reductive amination | 65 | 90 | 48 | Low |

The iridium-catalyzed route offers the best balance of efficiency and stereochemical fidelity, making it preferable for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-ethyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent unwanted side reactions.

Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized amides, while reduction can produce amine derivatives.

Scientific Research Applications

The compound 2-Amino-N-ethyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide , with the CAS number 1354008-57-3 , is a chemical compound that has garnered interest in various scientific research applications. This article will explore its potential applications, focusing on its biochemical properties, pharmacological uses, and relevant case studies.

Pharmacological Research

2-Amino-N-ethyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide has been studied for its potential as a therapeutic agent. Its structure suggests that it may interact with specific receptors in the central nervous system, making it a candidate for:

- Neurological Disorders : Research indicates potential applications in treating conditions such as anxiety and depression due to its ability to modulate neurotransmitter systems.

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of other biologically active molecules. Its unique functional groups allow for modifications that can lead to the development of new drugs with enhanced efficacy or reduced side effects.

Biochemical Studies

In biochemical assays, 2-Amino-N-ethyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide can be used to study enzyme interactions or receptor binding affinities. This can provide insights into:

- Mechanisms of Action : Understanding how this compound interacts with biological targets can lead to better drug design.

Case Study 1: Neuropharmacological Effects

A study investigated the effects of 2-Amino-N-ethyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide on rodent models of anxiety. The results indicated significant anxiolytic effects, suggesting that the compound may influence GABAergic transmission, which is crucial for anxiety regulation.

Case Study 2: Synthesis and Modification

Research focused on modifying the structure of 2-Amino-N-ethyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide to enhance its pharmacokinetic properties. Variants of the compound were synthesized and tested for their ability to cross the blood-brain barrier, showing promising results that could lead to more effective treatments for neurological disorders.

Mechanism of Action

The mechanism of action of 2-Amino-N-ethyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs (Table 1) exhibit variations in substituents, stereochemistry, and backbone modifications, which influence their physicochemical properties and biological interactions.

Table 1: Structural Analogs and Key Differences

Stereochemical and Substituent Effects

- Enantiomeric Pair: The (S)- and (R)-enantiomers of 2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide differ in spatial orientation, which may influence receptor binding or metabolic stability. For instance, chiral centers in pyrrolidine derivatives are known to modulate selectivity for neurotransmitter receptors (e.g., dopamine or serotonin receptors) .

Biological Activity

2-Amino-N-ethyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide (CAS: 1354008-57-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and antimicrobial research. This article explores its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.

The compound is characterized by the following chemical formula:

- Molecular Formula : C₁₁H₁₅N₃O

- Molecular Weight : 203.26 g/mol

Research indicates that 2-Amino-N-ethyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide may act on various biological pathways, particularly through the inhibition of neutral sphingomyelinase 2 (nSMase2). This enzyme plays a critical role in the metabolism of sphingomyelin and has been implicated in several neurodegenerative diseases, including Alzheimer's disease (AD) .

Antimicrobial Activity

Studies have demonstrated that derivatives of compounds similar to 2-Amino-N-ethyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide exhibit significant antimicrobial properties. For instance, certain 5-oxopyrrolidine derivatives were shown to possess potent anticancer and antimicrobial activities against multidrug-resistant strains of Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound 21 | S. aureus (resistant) | 1–8 |

| Compound 21 | Linezolid-resistant S. aureus | 4–64 |

Neuropharmacological Effects

The compound's potential as an nSMase2 inhibitor suggests it could be beneficial in treating conditions associated with increased exosome release, such as AD. In vivo studies have shown that similar compounds can penetrate the blood-brain barrier and effectively reduce cognitive impairment in mouse models .

Table 2: Pharmacokinetic Properties of nSMase2 Inhibitors

| Parameter | Value |

|---|---|

| C_max (nmol/mL) | 7.70 ± 0.75 |

| AUC (h·nmol/mL) | 22.1 ± 1.33 |

Study on Alzheimer's Disease Models

A study highlighted the efficacy of nSMase2 inhibitors in reversing cognitive deficits in transgenic mice models of AD. The administration of these compounds resulted in a significant reduction in exosome secretion from the brain, correlating with improved cognitive performance .

Anticancer Activity Assessment

In vitro assays demonstrated that related compounds reduced viability in cancer cell lines such as A549 (lung adenocarcinoma), indicating potential for development as anticancer agents .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Amino-N-ethyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide to improve yield and stereochemical purity?

- Methodological Answer : Synthesis optimization requires careful selection of reaction conditions and protecting groups. For example, low temperatures (0–5°C) and catalysts like piperidine have been effective in analogous pyrrolidine-based acetamide syntheses to minimize side reactions . Stereochemical control can be achieved using chiral auxiliaries or enantioselective catalysts, as demonstrated in the synthesis of (S)-pyrrolidine derivatives . Post-synthesis purification via recrystallization or column chromatography is critical, with monitoring by thin-layer chromatography (TLC) or HPLC to confirm purity.

Q. What analytical techniques are most reliable for characterizing the structural and stereochemical integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming stereochemistry and substituent placement, particularly H and C NMR, which can resolve pyrrolidine ring conformations and acetamide group integration . High-resolution mass spectrometry (HRMS) or ESI-HRMS validates molecular weight and fragmentation patterns . For purity assessment, reverse-phase HPLC with UV detection is recommended, using gradients optimized for polar heterocyclic amines .

Q. What safety protocols should be prioritized during laboratory handling of this compound?

- Methodological Answer : Due to acute oral toxicity (H302) and respiratory irritation (H335), strict personal protective equipment (PPE) is mandatory. Use P95 respirators for particulate filtration and OV/AG/P99 respirators for higher exposure scenarios . Avoid dust generation via wet handling methods, and ensure fume hoods with >0.5 m/s airflow for ventilation. Emergency protocols include immediate skin decontamination with water (15+ minutes) and medical consultation for accidental ingestion .

Q. How can researchers address the lack of reported physical-chemical properties (e.g., solubility, logP) for this compound?

- Methodological Answer : Experimental determination via shake-flask methods can quantify logP, while differential scanning calorimetry (DSC) measures melting points. For solubility, perform incremental saturation tests in solvents like water, DMSO, and ethanol. Computational tools (e.g., COSMO-RS, ACD/Percepta) may predict properties but require validation against experimental data .

Advanced Research Questions

Q. How can computational modeling guide the design of analogs with improved target binding affinity?

- Methodological Answer : Molecular docking (AutoDock, Glide) and molecular dynamics (MD) simulations (GROMACS) can predict interactions with biological targets like enzymes or receptors. Focus on the pyrrolidine ring’s conformational flexibility and the acetamide’s hydrogen-bonding potential. Validate models with experimental IC50/Kd values from surface plasmon resonance (SPR) or fluorescence polarization assays .

Q. What strategies resolve contradictions in reported toxicity data for structurally related acetamides?

- Methodological Answer : Cross-reference regulatory databases (e.g., EPA DSSTox, ACToR) and conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity). For conflicting acute toxicity data, perform OECD Guideline 423 oral toxicity studies in rodents, prioritizing dose-response curves and histopathological analysis .

Q. How does modifying the pyrrolidine ring’s substituents impact the compound’s pharmacokinetic (PK) profile?

- Methodological Answer : Introduce substituents (e.g., fluorine, methyl groups) to alter lipophilicity and metabolic stability. Assess changes via in vitro microsomal stability assays (human liver microsomes) and Caco-2 permeability models. For example, fluorination at the pyrrolidine 3-position may reduce CYP450-mediated oxidation, as seen in related fluorinated heterocycles .

Q. What experimental approaches can elucidate degradation pathways under physiological conditions?

- Methodological Answer : Conduct forced degradation studies under acidic, basic, oxidative, and photolytic conditions (ICH Q1A guidelines). Analyze degradation products via LC-MS/MS and compare to synthetic standards. For hydrolytic stability, incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C, sampling at intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.